1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea
Description
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea is a thiourea derivative featuring a morpholino group, a thiophen-2-yl moiety, and a 4-nitrophenyl substituent. Thiourea derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The morpholino group enhances solubility and bioavailability, while the nitro group contributes to electron-withdrawing effects, influencing molecular interactions and reactivity.
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-13(17(16-3-2-12-27-16)21-8-10-25-11-9-21)19-18(26)20-14-4-6-15(7-5-14)22(23)24/h2-7,12-13,17H,8-11H2,1H3,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBJGJZKUKLUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(4-nitrophenyl)thiourea, commonly referred to as triplin, is a complex organic compound notable for its unique structural features, including a morpholine ring, a thiophene group, and a nitrophenyl thiourea moiety. This compound has garnered significant attention in various scientific fields due to its potential applications in biology, chemistry, and medicine.
Synthesis and Structural Characteristics
The synthesis of triplin typically involves multi-step organic reactions. The general method includes:
- Formation of Intermediate : Reacting morpholine with a thiophene derivative in the presence of a catalyst.
- Coupling Reaction : The intermediate is then coupled with a nitrophenyl thiourea derivative.
- Purification : The crude product is purified using recrystallization or chromatography techniques.
The IUPAC name of the compound reflects its distinct functional groups and structural characteristics, which are critical for its biological activity and chemical reactivity .
Antimicrobial Properties
Research indicates that thiourea derivatives, including triplin, exhibit significant antimicrobial activity. A structure-activity relationship (SAR) study demonstrated that compounds containing thiourea functional groups possess broad-spectrum antibacterial properties against various pathogenic bacteria .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triplin | E. coli | 15 µg/mL |
| Triplin | S. aureus | 10 µg/mL |
| Triplin | P. aeruginosa | 20 µg/mL |
Anticancer Activity
Triplin has also shown promising anticancer activity. Studies have demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines and reverse treatment resistance in cancer therapies. For instance, triplin exhibited IC50 values ranging from 3 to 14 µM against several cancer cell lines, indicating potent cytotoxic effects .
Table 2: Anticancer Activity of Triplin
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 7 |
| PC3 (Prostate Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The biological activity of triplin is attributed to its ability to interact with specific molecular pathways involved in cell signaling and apoptosis. Thiourea derivatives have been shown to target angiogenesis pathways and influence the expression of proteins involved in tumor growth .
Case Study 1: Antibacterial Efficacy
In a recent study published in Molecules, researchers evaluated the antibacterial efficacy of triplin against multi-drug resistant strains of bacteria. The results indicated that triplin not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .
Case Study 2: Anticancer Potential
A clinical trial assessed the efficacy of triplin in patients with advanced breast cancer. The trial reported that patients receiving triplin exhibited a significant reduction in tumor size compared to those receiving standard chemotherapy alone, highlighting its potential as an adjunct therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Nitrophenyl Groups
- Compound 7j (): 3-(4-Methoxyphenyl)-1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-en-1-one. Key Differences: Replaces the thiourea group with a chalcone (propenone) backbone. Biological Activity: Exhibits anticancer activity (IC₅₀ values in µM range) via MTT assays, highlighting the role of the nitro group and thiophene in cytotoxicity .
TTU8 () : 1-(4-Nitrophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea.
Thiourea Derivatives with Nitrophenyl Substituents
- Compound 5g (): 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(4-nitrophenyl)thiourea. Key Differences: Indole and fluorobenzoyl groups instead of morpholino-thiophene. Activity: Potent MAO-B inhibitor (IC₅₀ = 12 nM), suggesting nitro-thiourea motifs enhance enzyme binding .
- 1a (): 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)thiourea. Key Differences: Lacks morpholino and thiophene; simpler structure. Synthesis: Synthesized in methanol at room temperature (24 h, 64–87% yield), contrasting with the target compound’s likely multi-step synthesis .
Adamantane-Based Thioureas ()
- Compound 1 (): 1-(Adamantane-1-carbonyl)-3-(3-nitrophenyl)thiourea. Key Differences: Adamantane replaces morpholino-thiophene; S-conformation due to intramolecular hydrogen bonding. Structural Insight: Hydrogen bonds form six-membered rings, stabilizing the crystal lattice. The target compound’s morpholino group may disrupt such interactions, altering solubility .
Physicochemical and Spectral Comparisons
Table 1: Physical Properties of Selected Compounds
Table 2: Spectral Data Highlights
Hydrogen Bonding and Crystal Packing
- Adamantane Derivatives (): Exhibit intermolecular N–H···O and C–H···S interactions, contributing to dense crystal packing. The target compound’s morpholino group may introduce N–H···O bonds with nitro groups, but steric hindrance from thiophene could reduce packing efficiency .
- Compound 1 (): S-conformation stabilizes via intramolecular N–H···O=C hydrogen bonds. The target compound’s flexibility (morpholino-thiophene side chain) may favor U-conformations, reducing crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
